[6-(Iodomethyl)oxan-3-yl]methanol
Description
[6-(Iodomethyl)oxan-3-yl]methanol is an iodinated cyclic ether alcohol with the molecular formula C₇H₁₃IO₂. Its structure comprises an oxane (tetrahydropyran) ring substituted with an iodomethyl group at position 6 and a hydroxymethyl group at position 2. The iodine atom introduces significant electrophilic character, making the compound reactive in substitution and cross-coupling reactions. This molecule is of interest in synthetic organic chemistry, particularly in the development of iodinated intermediates for pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
[6-(iodomethyl)oxan-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO2/c8-3-7-2-1-6(4-9)5-10-7/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMQKILOWRBCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1CO)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Iodomethyl)oxan-3-yl]methanol typically involves the iodination of a precursor compound, such as oxan-3-ylmethanol. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of [6-(Iodomethyl)oxan-3-yl]methanol involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [6-(Iodomethyl)oxan-3-yl]methanol can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxan-3-ylmethanol derivatives.
Reduction Reactions: Reduction of [6-(Iodomethyl)oxan-3-yl]methanol can lead to the formation of deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives of oxan-3-ylmethanol.
Oxidation Reactions: Oxidized derivatives of oxan-3-ylmethanol.
Reduction Reactions: Deiodinated oxan-3-ylmethanol.
Scientific Research Applications
Organic Synthesis
[6-(Iodomethyl)oxan-3-yl]methanol is predominantly utilized as an intermediate in organic synthesis. It plays a crucial role in the preparation of complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions makes it valuable for creating diverse chemical structures.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Used as a precursor in synthesizing bioactive compounds. |
| Agrochemicals | Serves as an intermediate for developing new pesticides and herbicides. |
| Material Science | Employed in creating novel materials with specific properties. |
Medicinal Chemistry
In medicinal chemistry, [6-(Iodomethyl)oxan-3-yl]methanol is explored for its potential therapeutic applications. Research indicates that iodine-containing compounds may exhibit unique biological activities, making them suitable for drug development.
Case Study:
A study investigated the synthesis of iodine-containing heterocycles derived from [6-(Iodomethyl)oxan-3-yl]methanol, revealing promising anticancer properties. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant activity compared to conventional chemotherapeutics .
Biochemical Studies
The compound is also utilized in biochemical research to study the effects of iodine on biological systems. It aids in understanding how iodine-containing molecules interact with biological targets, which is essential for developing new therapeutic agents.
Industrial Applications
In industry, [6-(Iodomethyl)oxan-3-yl]methanol finds applications as a reagent in various chemical processes. Its utility extends to the production of specialty chemicals and polymers.
| Industrial Application | Description |
|---|---|
| Specialty Chemicals | Used in the synthesis of fine chemicals for specific industrial needs. |
| Polymer Production | Acts as a monomer or crosslinking agent in polymer formulations. |
Comparison with Related Compounds
When compared to its halogen analogs such as bromomethyl, chloromethyl, and fluoromethyl derivatives, [6-(Iodomethyl)oxan-3-yl]methanol exhibits distinct reactivity due to the larger atomic size and lower electronegativity of iodine. This property enhances its suitability for specific synthetic applications where reactivity is crucial.
| Compound | Reactivity Characteristics |
|---|---|
| [6-(Bromomethyl)oxan-3-yl]methanol | Moderate reactivity; less selective than iodinated analogs. |
| [6-(Chloromethyl)oxan-3-yl]methanol | Higher electronegativity leads to reduced nucleophilicity. |
| [6-(Fluoromethyl)oxan-3-yl]methanol | Very low reactivity; often used in stable intermediates. |
Mechanism of Action
The mechanism by which [6-(Iodomethyl)oxan-3-yl]methanol exerts its effects involves the interaction of the iodine atom with molecular targets. The iodine atom can participate in various chemical reactions, leading to the formation of new compounds with distinct properties. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which are crucial for the compound’s reactivity and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-(Iodomethyl)-5-methyl-4-oxahexanolide
- Structure : A cyclic lactone with an iodomethyl group and a methyl substituent.
- Key Differences: The lactone ring (4-oxahexanolide) replaces the oxane ring, introducing ester functionality.
- Reactivity: The lactone ring is prone to hydrolysis under acidic or basic conditions, unlike the stable oxane ring in [6-(iodomethyl)oxan-3-yl]methanol.
[3-(Aminomethyl)oxan-3-yl]methanol
- Structure: An oxane ring substituted with aminomethyl and hydroxymethyl groups.
- Key Differences: The amino group enhances nucleophilicity and hydrogen-bonding capacity, making this compound suitable for coordination chemistry or as a ligand. Its molecular weight (145.2 g/mol) is lower due to the absence of iodine .
- Applications : Used in life sciences for synthesizing chelating agents or drug delivery systems.
Alpha-Cellobiose and Maltose
- Structure : Disaccharides with glucose units linked via glycosidic bonds. Alpha-cellobiose has β-(1→4) linkages, while maltose has α-(1→4) linkages .
- Key Differences: These carbohydrates lack halogen substituents and are hydrophilic due to multiple hydroxyl groups. Their reactivity centers on glycosidic bond cleavage or oxidation, contrasting with the halogen-driven reactivity of [6-(iodomethyl)oxan-3-yl]methanol.
- Applications : Primarily in food science and biofuels, unlike the synthetic utility of iodinated compounds.
(4-(6-Methoxypyridazin-3-yl)phenyl)methanol
- Structure : Aromatic pyridazine ring with a methoxy group and benzyl alcohol substituent.
- Key Differences : The aromatic system enables π-π stacking and electronic interactions, absent in the aliphatic oxane ring of the target compound. The methoxy group enhances lipophilicity .
- Reactivity: Electrophilic substitution on the pyridazine ring contrasts with the nucleophilic substitution at the iodomethyl site in [6-(iodomethyl)oxan-3-yl]methanol.
Comparative Data Table
Biological Activity
[6-(Iodomethyl)oxan-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
[6-(Iodomethyl)oxan-3-yl]methanol is synthesized through the iodination of oxan-3-ylmethanol, typically using iodine and an oxidizing agent under controlled conditions to ensure selectivity. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for its utility in organic synthesis and medicinal chemistry .
Synthetic Routes
- Iodination : Introduction of iodine at the 6-position of oxan-3-ylmethanol.
- Reagents : Common reagents include iodine and oxidizing agents.
- Purification : Techniques such as recrystallization or distillation are used to obtain high-purity products .
The biological activity of [6-(Iodomethyl)oxan-3-yl]methanol is primarily attributed to the presence of the iodine atom, which can participate in various chemical interactions leading to biological effects. It can interact with enzymes, DNA, and other molecular targets, potentially modulating biological pathways involved in cell growth and apoptosis .
Antimicrobial Activity
Preliminary studies suggest that [6-(Iodomethyl)oxan-3-yl]methanol exhibits antimicrobial properties. Its effectiveness against a range of bacterial strains has been noted, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Potential
Research indicates that compounds similar to [6-(Iodomethyl)oxan-3-yl]methanol have shown promising anticancer activity. For instance, derivatives have been tested against various cancer cell lines, revealing cytotoxic effects that warrant further exploration for therapeutic applications .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of critical enzymes |
Case Studies
- Antimicrobial Study : A study evaluated the efficacy of iodine-containing compounds similar to [6-(Iodomethyl)oxan-3-yl]methanol against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.
- Anticancer Research : In vitro studies on derivatives showed IC50 values indicating effective cytotoxicity against human colon carcinoma (HCT116) cell lines, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
